molecular formula C6H14ClNO2 B13576467 5-(Methoxymethyl)oxolan-3-amine hydrochloride

5-(Methoxymethyl)oxolan-3-amine hydrochloride

Katalognummer: B13576467
Molekulargewicht: 167.63 g/mol
InChI-Schlüssel: LLNOFKCIDUGRTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Methoxymethyl)oxolan-3-amine hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl It is a derivative of oxolane, a five-membered ring containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)oxolan-3-amine hydrochloride typically involves the reaction of oxolane derivatives with methoxymethylamine. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and may require heating to facilitate the reaction. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Methoxymethyl)oxolan-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

5-(Methoxymethyl)oxolan-3-amine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Methoxymethyl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methoxy[(oxolan-3-yl)methyl]amine hydrochloride
  • O-methyl-N-((tetrahydrofuran-3-yl)methyl)hydroxylamine hydrochloride

Uniqueness

5-(Methoxymethyl)oxolan-3-amine hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C6H14ClNO2

Molekulargewicht

167.63 g/mol

IUPAC-Name

5-(methoxymethyl)oxolan-3-amine;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-8-4-6-2-5(7)3-9-6;/h5-6H,2-4,7H2,1H3;1H

InChI-Schlüssel

LLNOFKCIDUGRTC-UHFFFAOYSA-N

Kanonische SMILES

COCC1CC(CO1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.